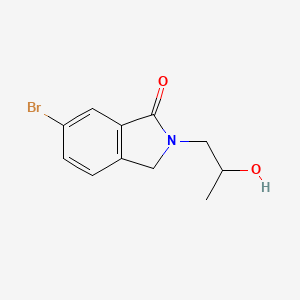
6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is a compound that belongs to the class of isoindolinones, which are known for their diverse biological activities. This compound features a bromine atom at the 6th position and a hydroxypropyl group at the 2nd position of the isoindolinone ring. Isoindolinones are significant in medicinal chemistry due to their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one typically involves the bromination of a precursor isoindolinone compound followed by the introduction of the hydroxypropyl group. One common method includes:
Bromination: The precursor isoindolinone is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at room temperature.
Hydroxypropylation: The brominated intermediate is then reacted with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an aprotic solvent like DMF.
Major Products Formed
Oxidation: Formation of 2-(2-oxopropyl)-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one without the bromine atom.
Substitution: Formation of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one derivatives with various substituents replacing the bromine atom.
Applications De Recherche Scientifique
6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxypropyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
- 6-bromo-2-(2-hydroxybutyl)-2,3-dihydro-1H-isoindol-1-one
- 6-chloro-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one
Uniqueness
6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the specific combination of the bromine atom and hydroxypropyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H12BrNO2 |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
6-bromo-2-(2-hydroxypropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C11H12BrNO2/c1-7(14)5-13-6-8-2-3-9(12)4-10(8)11(13)15/h2-4,7,14H,5-6H2,1H3 |
Clé InChI |
MAXFVXJTIOYPCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CC2=C(C1=O)C=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


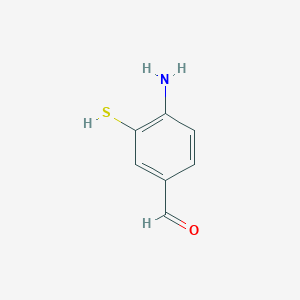
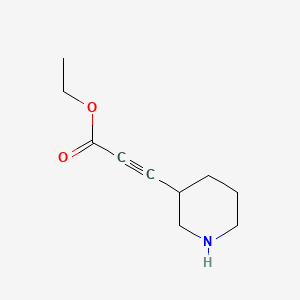
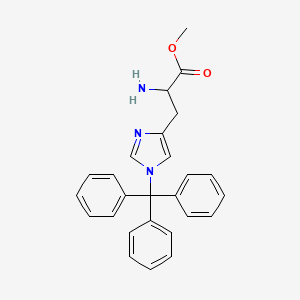

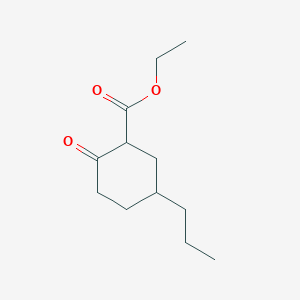
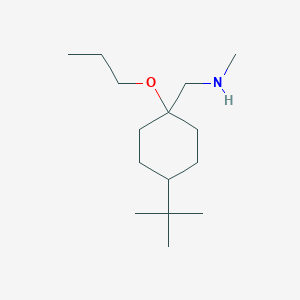
![1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol](/img/structure/B13640256.png)
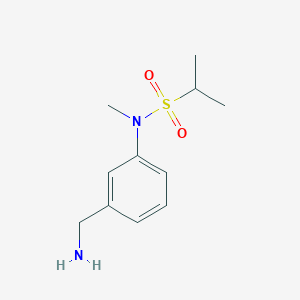


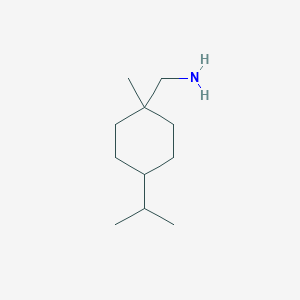

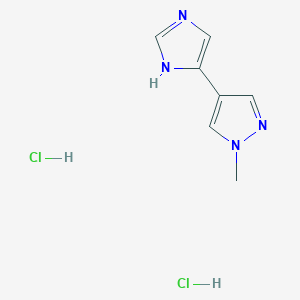
![4-[(Fluorosulfonyl)methyl]benzoicacid](/img/structure/B13640316.png)
